molecular formula C15H13FN2O B5815631 2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B5815631
M. Wt: 256.27 g/mol
InChI Key: IRMWPBAZEMBTSG-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that features both fluorine and methoxy functional groups

Future Directions

The future directions for “2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. There is also potential for these compounds to be used in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Similar compounds have been reported to targetmetabotropic glutamate receptor 2 (mGluR2) , which plays a crucial role in various neuropsychiatric disorders and conditions .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a common mechanism for compounds with similar structures . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which is commonly associated with similar compounds, involves the formation of carbon-carbon bonds . This process could potentially affect various biochemical pathways by altering the structure of key biomolecules.

Pharmacokinetics

The presence of a fluorine atom in similar compounds has been associated with improved physical, biological, and environmental properties . Fluorinated compounds often exhibit enhanced stability and bioavailability due to the strong electron-withdrawing nature of the fluorine atom .

Result of Action

Similar compounds have shown promising results in various biological applications, including antimicrobial activity and potential use as imaging agents .

Action Environment

The action environment can significantly influence the efficacy and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be stable and effective under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-fluoro-4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent methylation at the 7-position can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 2-(3-Fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
  • 2-(3-Fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

Uniqueness: 2-(3-Fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group at the 7-position, as opposed to the 6- or 8-position, can result in different steric and electronic effects, thereby affecting its overall properties and applications.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-5-6-18-9-13(17-15(18)7-10)11-3-4-14(19-2)12(16)8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMWPBAZEMBTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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